(R)-1-(2,5-Dibromophenyl)ethanamine

Description

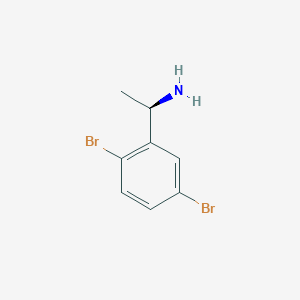

(R)-1-(2,5-Dibromophenyl)ethanamine is a chiral primary amine characterized by a 2,5-dibrominated phenyl ring attached to an ethanamine backbone. Its molecular formula is C₈H₉Br₂N, with bromine atoms at the 2 and 5 positions of the aromatic ring. The stereochemistry (R-configuration) and halogen substitution pattern influence its reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula |

C8H9Br2N |

|---|---|

Molecular Weight |

278.97 g/mol |

IUPAC Name |

(1R)-1-(2,5-dibromophenyl)ethanamine |

InChI |

InChI=1S/C8H9Br2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 |

InChI Key |

VWIJODSEAQBYNY-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Br)Br)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dibromophenyl)ethanamine typically involves the bromination of a precursor compound followed by amination. One common method is the bromination of 2,5-dibromobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting dibrominated product is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to yield ®-1-(2,5-Dibromophenyl)ethanamine .

Industrial Production Methods

Industrial production of ®-1-(2,5-Dibromophenyl)ethanamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dibromophenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

®-1-(2,5-Dibromophenyl)ethanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dibromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding affinity and specificity. The amine group can form hydrogen bonds and ionic interactions, further contributing to its activity. The overall effect of the compound depends on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Halogen vs. Alkyl Groups : Bromine substituents (electron-withdrawing) increase molecular weight and lipophilicity compared to methyl groups (electron-donating). For example, this compound (Br at 2,5) has a higher logP than its dimethylphenyl analogs, making it more suitable for lipid-rich environments .

- Positional Isomerism: The 2,5-dibromo substitution in the target compound contrasts with 3,5-difluoro or 4-bromo-2,6-difluoro patterns.

- Salt Forms : Hydrochloride salts (e.g., (R)-1-(3,5-Difluorophenyl)ethanamine HCl) improve aqueous solubility and crystallinity, which are critical for pharmaceutical formulation .

Biological Activity

(R)-1-(2,5-Dibromophenyl)ethanamine, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H8Br2N

- Molecular Weight : 292.97 g/mol

The compound features a dibromophenyl group attached to an ethanamine backbone, which contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Its structure suggests potential activity as a monoamine transporter inhibitor, particularly affecting serotonin and norepinephrine pathways. This could imply applications in treating mood disorders or other neurological conditions.

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies have indicated that derivatives of dibromophenyl ethanamines exhibit significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

-

Anti-inflammatory Effects :

- Research has suggested that compounds similar to this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could be beneficial in conditions like arthritis or other inflammatory diseases.

-

Neuropharmacological Effects :

- The compound may demonstrate neuroprotective properties by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with significant inhibition zones observed in agar diffusion tests. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory conditions. |

| Study 3 | Neuropharmacological Activity | Found to enhance neuroprotective effects in cell cultures exposed to oxidative stress agents, suggesting therapeutic potential in neurodegeneration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.